

An In-Depth Technical Guide to SDZ 205-557 Hydrochloride

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Compound of Interest					
Compound Name:	SDZ 205-557 hydrochloride				
Cat. No.:	B109868	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 205-557 hydrochloride is a potent and selective antagonist of the serotonin 5-HT3 and 5-HT4 receptors.[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental protocols used to characterize its pharmacological profile. The information is intended to support researchers and professionals in drug development in their understanding and potential application of this compound.

Chemical Properties

SDZ 205-557 hydrochloride, chemically known as 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride, is a substituted benzoic acid derivative.[3] The hydrochloride salt form enhances its solubility.



Property	Value	Reference
IUPAC Name	2-(diethylamino)ethyl 4-amino- 5-chloro-2- methoxybenzoate;hydrochlorid e	[3]
Molecular Formula	C14H22Cl2N2O3	[3]
Molecular Weight	337.25 g/mol	[3]
CAS Number	1197334-02-3	[3]
SMILES	CCN(CC)CCOC(=0)C1=CC(= C(C=C1OC)N)CI.CI	[3]

Mechanism of Action

SDZ 205-557 hydrochloride functions as a competitive antagonist at both 5-HT3 and 5-HT4 receptors, meaning it binds to these receptors without activating them, thereby preventing the endogenous ligand, serotonin (5-hydroxytryptamine), from binding and eliciting a biological response.[3]

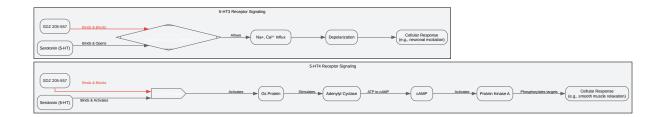
5-HT4 Receptor Antagonism

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] By blocking this receptor, SDZ 205-557 can modulate various physiological processes, including gastrointestinal motility and neuronal signaling.[3]

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to the rapid influx of cations, causing depolarization of the neuron. This mechanism is involved in processes such as nausea and vomiting.[3] As an antagonist, SDZ 205-557 can inhibit these responses.





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Figure 1: Signaling pathways of 5-HT4 and 5-HT3 receptors and the antagonistic action of SDZ 205-557.

Quantitative Pharmacological Data

The potency of **SDZ 205-557 hydrochloride** has been determined in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: 5-HT4 Receptor Antagonist Activity



Assay	Tissue/Cell Line	Agonist	pA ₂ Value	Schild Slope	Reference
Adenylyl Cyclase Stimulation	Guinea-pig hippocampus	5- Carboxamido tryptamine	7.5	0.81	[1][5]
Relaxation	Rat carbachol- contracted oesophagus	5-HT	7.3	-	[1][5]
Relaxation	Rat carbachol- contracted oesophagus	(R)-zacopride	6.4	-	[1][5]
Contraction	Guinea pig ileum	5-HT	7.4	-	[2]
Contraction	Guinea pig ileum	5- Methoxytrypt amine	7.4	-	[2]
Contraction	Guinea pig ileum	Renzapride	7.6 (apparent)	non- competitive	[2]
Contraction	Guinea pig ileum	Zacopride	6.8	-	[2]
Depolarizatio n	Rat isolated vagus nerve	5-HT	7.1	-	[6]
Contraction	Guinea-pig distal colon	5-HT	7.8	~1.0	[7]

Table 2: 5-HT3 Receptor Antagonist Activity



Assay	Tissue/Cell Line	Radioligand/M ethod	pA₂/pKi Value	Reference
Functional Assay	Guinea-pig ileum	-	6.2 (affinity)	[1][5]
Radioligand Binding	NG108-15 cells	[³H]-quipazine	6.9 (affinity)	[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **SDZ 205-557 hydrochloride** are provided below.

Guinea Pig Ileum Contraction Assay (for 5-HT4 and 5-HT3 Receptor Antagonism)

This ex vivo functional assay assesses the ability of SDZ 205-557 to antagonize serotonin-induced contractions of the guinea pig ileum.

Materials:

- Male guinea pigs
- Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11) or Tyrode's solution.[8][9]
- Serotonin (5-HT) and other 5-HT receptor agonists
- SDZ 205-557 hydrochloride
- Organ bath with an isotonic or isometric force transducer
- Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

• A segment of the distal ileum is isolated from a humanely euthanized guinea pig.

Foundational & Exploratory

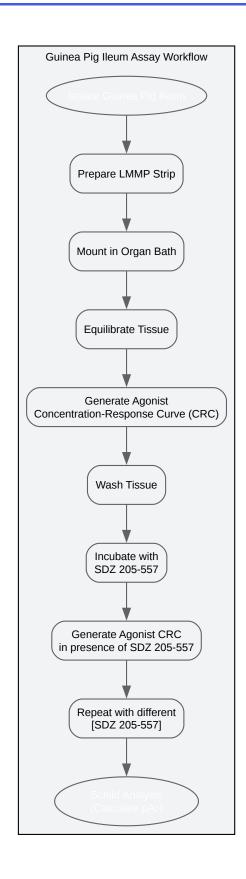




- The longitudinal muscle with the myenteric plexus attached (LMMP) is prepared by carefully removing the mucosa and submucosa.[10]
- The tissue strip is mounted in an organ bath containing Krebs or Tyrode's solution, maintained at 37°C, and continuously gassed with carbogen.[9][10]
- An initial tension of 1 gram is applied, and the tissue is allowed to equilibrate for 60-90 minutes, with washes every 15 minutes.[10]
- A cumulative concentration-response curve to a 5-HT receptor agonist (e.g., 5-HT) is established.
- The tissue is washed to return to baseline.
- The preparation is incubated with a specific concentration of SDZ 205-557 for a predetermined time (e.g., 30 minutes).[10]
- In the continued presence of SDZ 205-557, a second concentration-response curve to the agonist is generated.
- Steps 6-8 are repeated with increasing concentrations of SDZ 205-557.

Data Analysis (Schild Analysis): The dose-ratio (DR) is calculated for each antagonist concentration (DR = EC_{50} of agonist in the presence of antagonist / EC_{50} of agonist in the absence of antagonist). A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]). The pA₂ value, a measure of antagonist potency, is the x-intercept of the linear regression. A slope of approximately 1 suggests competitive antagonism.





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Figure 2: Experimental workflow for the guinea pig ileum contraction assay.



Adenylyl Cyclase Activation Assay (for 5-HT4 Receptor Antagonism)

This assay measures the ability of SDZ 205-557 to inhibit the 5-HT4 receptor-mediated increase in intracellular cAMP.

Materials:

- Cell line expressing the 5-HT4 receptor (e.g., HEK293 or CHO cells) or tissue homogenates (e.g., guinea pig hippocampus).[1][5]
- 5-HT4 receptor agonist (e.g., 5-carboxamidotryptamine).[1]
- SDZ 205-557 hydrochloride
- Assay buffer (e.g., Hanks' Balanced Salt Solution HBSS)
- Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine IBMX) to prevent cAMP degradation.[11]
- cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

- Cells are cultured to an appropriate confluency and harvested.
- Cells are resuspended in assay buffer containing a PDE inhibitor.
- The cell suspension is dispensed into a multi-well plate.
- Cells are pre-incubated with varying concentrations of SDZ 205-557.
- A 5-HT4 agonist is added at a concentration that elicits a submaximal response (e.g., EC80).
- The plate is incubated to allow for cAMP production.
- Cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's protocol.



Data Analysis: The concentration of SDZ 205-557 that produces 50% inhibition of the agonist-induced cAMP production (IC_{50}) is determined. This can be used to calculate the inhibitory constant (Ki).

Radioligand Binding Assay (for 5-HT3 Receptor Affinity)

This assay determines the affinity of SDZ 205-557 for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

- Cell membranes from a cell line expressing the 5-HT3 receptor (e.g., NG108-15 or HEK293 cells).[1][12]
- Radiolabeled 5-HT3 receptor antagonist (e.g., [3H]-quipazine or [3H]-GR65630).[1][12]
- SDZ 205-557 hydrochloride
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
- Wash buffer (ice-cold binding buffer)
- Glass fiber filters
- Filtration apparatus
- Scintillation counter and cocktail

Procedure:

- In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of SDZ 205-557.
- Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled 5-HT3 antagonist) are included.

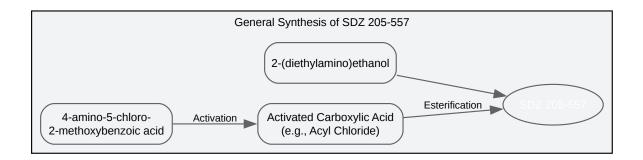


- The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[12]
- The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
- The filters are washed with ice-cold wash buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of SDZ 205-557 that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC_{50} / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis and Pharmacokinetics Synthesis

The synthesis of SDZ 205-557 can be achieved through the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with 2-(diethylamino)ethanol. A general synthetic approach involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride or using a coupling agent, followed by reaction with the alcohol.[13]



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Figure 3: General synthetic scheme for SDZ 205-557.



Pharmacokinetics (ADME)

Limited information is publicly available regarding the detailed absorption, distribution, metabolism, and excretion (ADME) profile of **SDZ 205-557 hydrochloride**. However, in vivo studies in micropigs have indicated that it has a short duration of action, with a half-life for its inhibitory response of approximately 23 minutes, suggesting relatively rapid metabolism or clearance.[1][5]

Research Applications

SDZ 205-557 hydrochloride serves as a valuable research tool for investigating the physiological and pathological roles of 5-HT3 and 5-HT4 receptors. Its primary areas of application in preclinical research include:

- Gastrointestinal Function: Studying the role of 5-HT3 and 5-HT4 receptors in modulating gut motility, secretion, and sensation.[3]
- Neurotransmission: Investigating the involvement of these receptors in central nervous system functions such as cognition, memory, and mood regulation.[3]
- Emesis: As a 5-HT3 antagonist, it can be used in models to study the mechanisms of nausea and vomiting.[3]

Conclusion

SDZ 205-557 hydrochloride is a well-characterized dual 5-HT3 and 5-HT4 receptor antagonist. Its utility as a research tool is supported by a solid foundation of in vitro and ex vivo pharmacological data. This guide provides a detailed summary of its properties and the experimental methods used for its characterization, offering a valuable resource for scientists in the field of serotonin pharmacology and drug discovery. Further investigation into its pharmacokinetic profile and in vivo efficacy in various models is warranted to fully elucidate its therapeutic potential.

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